Silicon nitride

Biomedical Engineering Orthopedic Implants Spinal Fusion

Silicon Nitride (Si₃N₄) is the definitive choice for applications where competing ceramics fail. Unlike alumina—prone to thermal shock fracture at ΔT ~200°C—or zirconia, which loses strength catastrophically above 500°C, Si₃N₄ retains high bending strength (650–900 MPa) and fracture toughness (KIc 7.5–8.0 MPa·m¹/²) to ~1000°C. Its unique interlocking β-Si₃N₄ microstructure delivers 2× the thermal shock tolerance of zirconia, complemented by a 4–10× reduction in biofilm formation versus PEEK and titanium. For spinal cages, hybrid bearings, turbocharger rotors, or SiC power module AMB substrates, Si₃N₄ provides an unsubstitutable combination of mechanical robustness, bioactive chemistry, and radiolucency. Procure with confidence—this material is manufactured under strict quality controls to ensure batch-to-batch consistency for mission-critical components.

Molecular Formula Si3N4
N4Si3
Molecular Weight 140.28 g/mol
CAS No. 12033-89-5
Cat. No. B078792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon nitride
CAS12033-89-5
SynonymsSi3N4
silicon nitride
Molecular FormulaSi3N4
N4Si3
Molecular Weight140.28 g/mol
Structural Identifiers
SMILESN12[Si]34N5[Si]16N3[Si]25N46
InChIInChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6
InChIKeyHQVNEWCFYHHQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon Nitride (CAS 12033-89-5): Technical Baseline and Procurement Context for Advanced Ceramic Selection


Silicon nitride (Si₃N₄) is a non-oxide advanced engineering ceramic characterized by its high mechanical strength, exceptional fracture toughness relative to other technical ceramics, and superior thermal shock resistance [1]. Manufactured primarily via liquid-phase sintering, reaction sintering, or hot pressing, the material comprises elongated β-Si₃N₄ grains interlocked within a secondary glassy phase, a microstructure that imparts both high bending strength (650–900 MPa) and toughness (KIc 7.5–8.0 MPa·m¹/²) [2]. Its low theoretical density (~3.2 g/cm³), combined with strength retention to ~1000°C and excellent wear resistance, positions it as a strategic material selection for high-stress mechanical components, biomedical implants, and semiconductor substrates where competing ceramics fail due to brittleness, thermal instability, or poor osseointegration [3].

Why Silicon Nitride (Si₃N₄) Cannot Be Substituted by Alumina, Zirconia, or Silicon Carbide in Critical Applications


Direct substitution among advanced ceramics is not technically feasible due to fundamental divergences in microstructure-driven failure mechanisms and property trade-offs. Alumina (Al₂O₃) exhibits mediocre thermal shock resistance (ΔT ~200°C) and low fracture toughness (KIc 4–5 MPa·m¹/²), rendering it prone to catastrophic shattering under rapid thermal cycling or impact [1]. Zirconia (ZrO₂), while exhibiting high room-temperature toughness via transformation toughening, suffers severe strength degradation above ~500°C and catastrophic cyclic fatigue—its fatigue strength drops to one-third of its flexural strength under cyclic loading [2]. Silicon carbide (SiC) offers higher hardness and thermal conductivity but is inherently brittle with low fracture toughness (KIc 4–4.6 MPa·m¹/²), failing via sudden crack propagation under mechanical stress [3]. Silicon nitride uniquely balances high strength, toughness, thermal shock tolerance, and bioactive surface chemistry, making substitution unworkable in applications spanning high-speed bearings, spinal implants, and power electronics substrates.

Silicon Nitride (Si₃N₄) Quantified Differentiation: Head-to-Head Performance Data for Procurement Decision-Making


Spinal Fusion Cages: Non-Inferior Clinical Fusion Rates at 24 Months with Superior Safety Profile

In a double-blind multicenter randomized controlled trial (RCT) comparing silicon nitride versus PEEK spinal fusion cages in patients undergoing lumbar fusion, the Si₃N₄ cohort demonstrated non-inferior clinical and radiological outcomes at 24 months post-operation, while simultaneously exhibiting a lower rate of adverse events [1]. The study specifically reported that Si₃N₄ achieved equivalent fusion success without the fibrous tissue encapsulation and pseudarthrosis risks associated with PEEK. This is supported by a separate retrospective review of 450 patients receiving 519 Si₃N₄ implants across four U.S. centers, which documented an adverse event rate of <0.07% (based on over 35,000 implanted devices), substantially lower than typical PEEK or titanium complication profiles [2].

Biomedical Engineering Orthopedic Implants Spinal Fusion

Antibacterial Biofilm Inhibition: 4–10× Reduction in Bacterial Colonization Compared to PEEK and Titanium

In vitro bacterial inoculation studies demonstrated that Si₃N₄ surfaces significantly inhibit biofilm formation and bacterial viability compared to PEEK and Ti6Al4V-ELI titanium alloy [1][2]. Crystal violet staining after 72-hour culture revealed that S. epidermidis biofilm production was >4 times lower on Si₃N₄ than on PEEK and titanium; S. aureus biofilm was >5 times lower; and P. aeruginosa biofilm was >10 times lower [2]. Live bacterial counts for S. epidermidis decreased over 10-fold on Si₃N₄ surfaces. The bacteriostatic mechanism is attributed to surface-mediated formation of peroxynitrite and reactive nitrogen species, a phenomenon unique to silicon nitride among orthopedic biomaterials [1].

Biomaterials Antibacterial Surfaces Implant Infection Prevention

Fracture Toughness Superiority: Si₃N₄ Exhibits 1.6–2.0× Higher KIc than Sintered α-SiC at Equivalent Strength

A comparative study by NIST (Wiederhorn et al., 2008) on liquid-phase sintered β-Si₃N₄ versus sintered α-SiC demonstrated that Si₃N₄ achieves substantially higher fracture toughness while simultaneously delivering superior bending strength [1]. The fundamental microstructural distinction—Si₃N₄ contains interlocked elongated grains with a secondary grain-boundary phase, whereas α-SiC grains are in direct crystalline contact—underpins this differential. Importantly, the study notes a trade-off: Si₃N₄ exhibits lower creep resistance than α-SiC above ~1400°C due to grain-boundary phase softening, meaning Si₃N₄ is preferred where toughness and strength dominate, while SiC is selected for creep-limited ultra-high-temperature applications [1].

Structural Ceramics High-Temperature Materials Fracture Mechanics

Thermal Shock Resistance: 2.1–2.5× Higher Maximum ΔT Than Zirconia (Y-TZP)

Silicon nitride demonstrates substantially superior thermal shock resistance compared to zirconia (Y-TZP), a critical differentiator in applications involving rapid temperature fluctuations [1]. Si₃N₄ can withstand maximum thermal shock of 290–750°C, whereas zirconia is limited to 300–350°C. This performance gap arises from Si₃N₄'s exceptionally low coefficient of thermal expansion (CTE: 2.5–3.2 µm/m·K) combined with its high fracture strength, enabling it to dissipate thermal stresses without catastrophic crack propagation [1]. In contrast, zirconia's higher CTE (8.8–9.5 µm/m·K) generates larger thermal stresses that exceed the material's capacity to absorb energy via transformation toughening at elevated temperatures.

Thermal Management High-Temperature Ceramics Thermal Cycling

Power Electronics Substrates: Mechanical Reliability Trade-Off vs. Aluminum Nitride (AlN) Quantified

In SiC power module packaging, the selection between Si₃N₄ and AlN substrates presents a quantifiable trade-off between thermal conductivity and mechanical reliability [1][2]. AlN delivers superior thermal conductivity (170–200 W/m·K) for maximum heat flux removal, making it optimal for peak-power-density applications. However, Si₃N₄ provides substantially higher bending strength (>600 MPa) and fracture toughness, resulting in superior thermal cycling endurance and mechanical robustness [1]. Crucially, due to its higher mechanical strength, Si₃N₄ substrates can be manufactured thinner than AlN while maintaining structural integrity, thereby achieving thermal resistance values comparable to AlN despite the intrinsic conductivity gap [2]. This enables Si₃N₄ to serve as a reliability-first alternative where thermal cycling stress dominates failure modes.

Power Electronics Ceramic Substrates Thermal Management

Cyclic Fatigue Resistance: Superior Microstructural Interlocking Mitigates Fatigue Degradation vs. Zirconia

Room-temperature cyclic fatigue testing of precracked ceramic specimens revealed a clear hierarchy of fatigue degradation relative to flexural strength: SiC < Si₃N₄ < Al₂O₃ < PSZ [1]. Critically, partially stabilized zirconia (PSZ) exhibited extreme fatigue susceptibility, with its cyclic fatigue strength dropping to as low as one-third of its flexural strength [1]. Si₃N₄ demonstrated moderate fatigue acceleration, which the authors attribute to stress hysteresis and crack-microstructure interactions involving the interlocking effect of elongated columnar β-Si₃N₄ grains against intergranular cracking. This microstructural toughening mechanism provides Si₃N₄ with superior resistance to fatigue-induced failure compared to transformation-toughened zirconia, which experiences microcracking and transformation zone degradation under cyclic loading.

Fatigue Mechanics Structural Ceramics Microstructure Engineering

Silicon Nitride (Si₃N₄) Evidence-Backed Industrial and Research Application Scenarios


Spinal Interbody Fusion Cages Requiring Intrinsic Antibacterial Properties and Long-Term Biocompatibility

Based on RCT-level clinical evidence demonstrating non-inferior fusion rates to PEEK at 24 months [1] combined with an exceptionally low adverse event rate of <0.07% across >35,000 implanted devices [2], Si₃N₄ is indicated for lumbar and cervical spinal fusion cages. The material's intrinsic antibacterial properties—quantified as 4–10× reduction in biofilm formation relative to PEEK and titanium across multiple bacterial strains [3][4]—make it particularly suitable for patients at elevated infection risk. Additionally, Si₃N₄'s radiolucency enables post-operative imaging without the artifacts associated with titanium, facilitating fusion assessment.

High-Speed Bearings and Wear Components in Extreme Thermal Cycling Environments

Si₃N₄ is the material of choice for hybrid ceramic bearings, cutting tool inserts, and engine components where mechanical strength must be maintained under rapid temperature fluctuations. Evidence demonstrates maximum thermal shock resistance of 290–750°C, approximately 2× that of zirconia [5], coupled with high bending strength (650–900 MPa) and fracture toughness (KIc 7.5–8.0 MPa·m¹/²) that exceeds sintered α-SiC by 1.5–4× [6][7]. These properties enable operation in aerospace turbine components, turbocharger rotors, and industrial machinery where oxide ceramics (alumina, zirconia) fail via thermal shock fracture or fatigue-induced strength degradation [8].

Power Module Substrates (SiC and GaN) Prioritizing Thermal Cycling Reliability Over Peak Thermal Conductivity

For SiC power module packaging in industrial motor drives, electric vehicle inverters, and renewable energy converters, Si₃N₄-DBC/AMB substrates provide a reliability-first alternative to AlN. Evidence quantifies the trade-off: AlN offers superior thermal conductivity (170–200 W/m·K) for maximum heat flux, whereas Si₃N₄ provides >600 MPa bending strength and superior thermal cycling endurance at 80–100 W/m·K [9]. Crucially, Si₃N₄ substrates can be manufactured thinner due to higher mechanical strength, enabling comparable thermal resistance to AlN in many practical implementations [10]. This makes Si₃N₄ the preferred substrate where mechanical robustness under ΔTj cycling (40–100 K) outweighs absolute thermal conductivity.

Orthopedic Articulating Surfaces and Implant Components Requiring Wear Resistance and Bioinertness

Si₃N₄ is indicated for prosthetic hip and knee articulating surfaces, demonstrating low wear rates and friction coefficients in tribological evaluations [11]. Under water-lubricated sliding conditions, silicon-based ceramics (Si₃N₄ and Sialon) exhibit lower friction coefficients and wear rates than oxide ceramics (alumina, PSZ, Y-TZP, Ce-TZP) due to reduced adhesion at the sliding interface [12]. The material's bioinert surface chemistry, combined with its high fracture toughness and cyclic fatigue resistance relative to zirconia [8], positions Si₃N₄ as a durable alternative to alumina and CoCr alloys for total joint replacements with extended service life expectations.

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